

# In-Depth Technical Guide: The Crystal Structure of 8-Bromonaphthalen-1-amine

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## Compound of Interest

Compound Name: 8-Bromonaphthalen-1-amine

Cat. No.: B1268476

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This technical guide provides a comprehensive overview of the crystal structure of **8-Bromonaphthalen-1-amine**, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for synthesis and analysis, and key structural features of the molecule.

## Introduction

**8-Bromonaphthalen-1-amine** (C<sub>10</sub>H<sub>8</sub>BrN) is an aromatic organic compound whose structural characteristics are of interest for understanding intermolecular interactions and crystal packing. The presence of both a bromine atom and an amine group on the naphthalene core at positions 8 and 1, respectively, leads to significant steric interactions and unique hydrogen bonding patterns that dictate its solid-state architecture. This guide summarizes the key findings from its single-crystal X-ray diffraction analysis.

## Crystallographic Data

The crystal structure of **8-Bromonaphthalen-1-amine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the tables below.

## Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C <sub>10</sub> H <sub>8</sub> BrN
Formula Weight	222.08 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	13.6692 (14)
b (Å)	4.1579 (4)
c (Å)	15.8256 (16)
β (°)	109.941 (3)
Volume (Å <sup>3</sup> )	845.52 (15)
Z	4
Temperature (K)	125.1
Radiation	Mo Kα (λ = 0.71075 Å)
Density (calculated) (Mg/m <sup>3</sup> )	1.744
Absorption Coefficient (mm <sup>-1</sup> )	4.81
F(000)	440.00
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.051
wR(F <sup>2</sup> )	0.116
Goodness-of-fit (S)	1.10

## Data Collection

Parameter	Value
Diffractometer	Rigaku SCXmini
Reflections Collected	6823
Independent Reflections	1527
R <sub>int</sub>	0.061
θ range for data collection (°)	3.0 to 27.6

## Molecular and Crystal Structure Features

The analysis of the crystal structure of **8-Bromonaphthalen-1-amine** reveals several key features:

- Intramolecular Hydrogen Bonding:** A notable feature is the presence of an intramolecular hydrogen bond between one of the amine protons (N1—H1a) and the bromine atom (Br1).<sup>[1]</sup><sup>[2]</sup> This interaction results in a relatively unstrained molecule despite the steric crowding of the substituents at the 1 and 8 positions.<sup>[1]</sup><sup>[2]</sup> The non-bonded Br1...N1 distance is 3.070 (3) Å.<sup>[1]</sup><sup>[2]</sup>
- Intermolecular Hydrogen Bonding:** The second amine proton (N1—H1b) participates in an intermolecular hydrogen bond with the nitrogen atom of an adjacent molecule (N1—H1b...N1).<sup>[1]</sup><sup>[2]</sup> This interaction links the molecules into infinite zigzag chains.<sup>[1]</sup><sup>[2]</sup>
- Crystal Packing:** The naphthalene units are arranged in a herringbone stacking motif, a common packing arrangement for aromatic systems.<sup>[1]</sup><sup>[2]</sup>

## Experimental Protocols

### Synthesis of 8-Bromonaphthalen-1-amine

The synthesis of the title compound was adapted from a previously described method.<sup>[1]</sup><sup>[2]</sup>

- A stirred suspension of 8-bromo-1-naphthoic acid (2.0 g, 0.008 mol) in concentrated sulfuric acid (7 ml) and chloroform (7 ml) was heated to 45°C.<sup>[1]</sup><sup>[2]</sup>

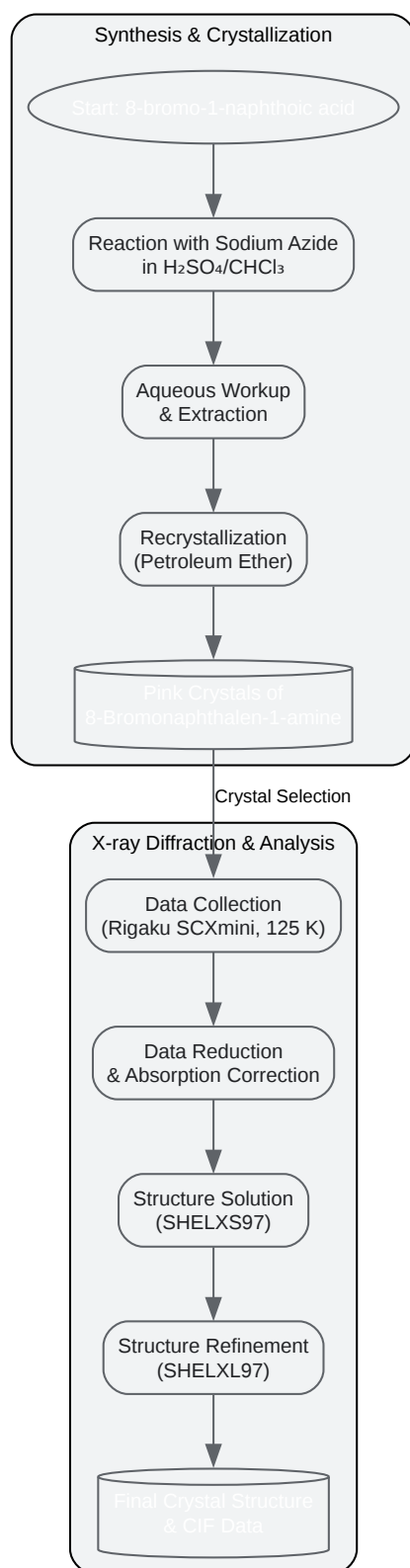
- Sodium azide (3.10 g, 0.048 mol) was added portion-wise over a 10-minute period, allowing the effervescence to subside between additions.[1][2]
- The mixture was stirred for an additional 90 minutes at 45°C.[1][2]
- The reaction mixture was then added to water (140 ml) and made alkaline with aqueous ammonia.[1][2]
- The product was extracted with chloroform (3 x 140 ml).[1]
- The combined organic extracts were dried with magnesium sulfate and evaporated to yield the crude product.[1]
- Recrystallization from petroleum ether (60–80) afforded pink crystals of **8-Bromonaphthalen-1-amine** (Yield: 1.30 g, 73%).[1]

## Single-Crystal X-ray Diffraction

- Crystal Selection: A suitable pink crystal with dimensions 0.35 × 0.13 × 0.09 mm was selected for analysis.[1]
- Data Collection: X-ray diffraction data were collected on a Rigaku SCXmini diffractometer using Mo K $\alpha$  radiation.[1] The data were collected at a temperature of 125.1 K.[1]
- Data Reduction: The collected data were processed using PROCESS-AUTO software.[1] A multi-scan absorption correction was applied using ABSCOR.[1]
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F<sup>2</sup> using SHELXL97.[1] All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

## Logical Workflow

The following diagram illustrates the experimental workflow for the determination of the crystal structure of **8-Bromonaphthalen-1-amine**.



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Caption: Experimental workflow for synthesis and crystal structure determination.

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## References

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